molecular formula C20H22N6O2 B10878147 N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

Cat. No.: B10878147
M. Wt: 378.4 g/mol
InChI Key: YEXJFBMBFPUBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. . The final step involves the condensation of the indole and pyridinecarbohydrazide units under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve high-pressure and high-temperature reactions to ensure efficient synthesis. For example, the reaction of diethanolamine and methylamine at 250 bar and 200°C can be used to produce the piperazine intermediate . This intermediate is then further reacted with the indole and pyridinecarbohydrazide units to yield the final product.

Chemical Reactions Analysis

Types of Reactions

N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with molecular targets such as DNA or proteins. The compound can intercalate into DNA, stabilizing the double helix and potentially inhibiting transcription or replication processes . Additionally, it may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-{1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is unique due to its combination of indole, piperazine, and pyridine moieties, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminopyridine-2-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-24-10-12-25(13-11-24)14-26-17-8-3-2-6-15(17)18(20(26)28)22-23-19(27)16-7-4-5-9-21-16/h2-9,28H,10-14H2,1H3

InChI Key

YEXJFBMBFPUBNB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.